molecular formula C15H10N2O3 B11852874 4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid

4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B11852874
M. Wt: 266.25 g/mol
InChI Key: ZHASXWRLWHEDQC-UHFFFAOYSA-N
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Description

4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features the cinnoline heterocyclic system, which is a privileged structure in the design of bioactive molecules. Although specific biological data for this exact analog is not fully established in the public scientific literature, its core structure is closely related to the well-documented 4-oxoquinoline-3-carboxylic acid pharmacophore, a class known for its wide range of therapeutic potentials . Researchers explore such derivatives primarily for their potential as anticancer agents, given that related 4-oxo-1,4-dihydroquinoline-3-carboxylic acid compounds have demonstrated potent activity by inducing cell cycle arrest and inhibiting microtubule polymerization . Furthermore, this scaffold is highly relevant in the development of antiviral agents, particularly as inhibitors of viral enzymes like integrase, where the carboxylic acid moiety is known to play a critical role in metal chelation within enzyme active sites . The structural features of this compound—comprising the 4-oxo group, the carboxylic acid at the 3-position, and the phenyl substituent at the 8-position—make it a versatile intermediate for synthetic derivatization. It serves as a key precursor for the synthesis of various amide derivatives, such as carboxamides, which are frequently investigated to enhance pharmacological properties and interaction with diverse biological targets . This product is intended for research purposes as a building block or reference standard in hit-to-lead optimization campaigns. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

4-oxo-8-phenyl-1H-cinnoline-3-carboxylic acid

InChI

InChI=1S/C15H10N2O3/c18-14-11-8-4-7-10(9-5-2-1-3-6-9)12(11)16-17-13(14)15(19)20/h1-8H,(H,16,18)(H,19,20)

InChI Key

ZHASXWRLWHEDQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2NN=C(C3=O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have shown that derivatives of 4-oxo compounds exhibit significant anti-inflammatory properties. For instance, a study focusing on 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives demonstrated their ability to inhibit proinflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in vitro. Among these derivatives, compound 13a showed promising results in alleviating symptoms in models of acute lung injury and sepsis by improving survival rates and reducing lung tissue damage .

Key Findings:

  • Compound: 13a (a derivative of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide)
  • Mechanism: Inhibition of NF-κB pathway
  • In Vivo Effects: Reduced pulmonary edema and macrophage infiltration; improved survival in sepsis models.

Antibacterial Activity

The antibacterial potential of quinolone derivatives has been widely studied. A specific compound related to 4-oxo structures was found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative with a 7-(3-aminoazetidin-1-yl) group showed significantly higher potency against clinical isolates compared to existing antibiotics like trovafloxacin .

Data Summary:

CompoundTarget BacteriaPotency (fold increase over trovafloxacin)
7-(3-aminoazetidin-1-yl)-8-chloro derivativeStreptococcus pneumoniae30x
7-(3-aminoazetidin-1-yl)-8-chloro derivativeMethicillin-resistant Staphylococcus aureus128x

Anticancer Properties

The anticancer potential of 4-Oxo compounds has also been explored. A series of new quinoline derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. One particular derivative demonstrated significant activity by inducing apoptosis through the upregulation of pro-apoptotic proteins such as Bax and Caspase-7 while downregulating VEGFR-2 gene expression .

Case Study:
In vitro studies using the MCF-7 breast cancer cell line revealed that certain synthesized compounds exhibited strong anticancer activity comparable to that of established chemotherapeutics like Doxorubicin. The MTT assay results indicated a dose-dependent response, confirming their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of phosphatases by binding to their active sites, thereby modulating various cellular pathways . The compound’s structure allows it to interact with metal ions, which can further influence its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Log P* pKa* Biological Notes
4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid 36991-77-2 C₁₅H₁₀N₂O₃ 266.25 8-phenyl ~2.0 ~3.5–4.0 Potential antibacterial/antiviral activity
4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid 18514-85-7 C₉H₆N₂O₃ 190.16 None <2.0 ~4.5–5.0 Lower lipophilicity
1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid N/A C₁₁H₁₀N₂O₃ 218.21 1-ethyl ~1.8 ~4.2 Improved solubility vs. phenyl analog
8-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 63136-16-3 C₁₂H₁₁NO₃ 217.22 8-ethyl (quinoline core) ~1.5 ~4.8 Antibacterial activity
8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 7507-44-0 C₁₂H₁₀ClNO₃ 251.67 8-chloro, 1-ethyl ~2.2 ~3.9 Enhanced halogen interactions

*Estimated from analogous compounds in literature .

Key Observations:
  • Core Structure: Cinnoline derivatives (e.g., CAS 18514-85-7) exhibit a dual nitrogen arrangement, fostering stronger hydrogen-bonding interactions compared to quinoline analogs (single nitrogen) .
  • 8-Phenyl Substituent: The phenyl group in the target compound increases log P (~2.0) compared to unsubstituted cinnoline (log P <2.0), suggesting improved membrane permeability .
  • Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., CAS 7507-44-0) lower pKa values (~3.9–4.0), enhancing solubility at physiological pH .

Physicochemical Properties

  • Lipophilicity (log P): The 8-phenyl group elevates log P relative to ethyl or hydrogen substituents, aligning with trends observed in quinolone derivatives .
  • Acidity (pKa): Cinnoline-3-carboxylic acids generally exhibit pKa values ~3.5–5.0, lower than phosphonic acid analogs (pKa ~1.5–3.0) . The target compound’s pKa (~3.5–4.0) is comparable to chloro-substituted quinolones, favoring ionization in biological systems .

Biological Activity

4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, drawing on various research findings and case studies.

The molecular formula of this compound is C16H11N2O3C_{16}H_{11}N_{2}O_{3}, with a molecular weight of 281.27 g/mol. Its structure features a quinoline core, which is known for its biological activity.

PropertyValue
CAS Number 13758034
Molecular Formula C16H11N2O3
Molecular Weight 281.27 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions including cyclization and functional group modifications. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Research indicates that compounds related to this compound exhibit promising anticancer activity. For instance, in vitro studies using the MCF-7 breast cancer cell line demonstrated significant cytotoxic effects at specific concentrations. The mechanism appears to involve apoptosis induction through the modulation of key signaling pathways.

Antiviral Activity

Studies have also highlighted its potential as an antiviral agent. Compounds with similar scaffolds have shown effectiveness against HIV by inhibiting integrase activity, suggesting that 4-Oxo-8-phenyl derivatives may share similar mechanisms of action.

Antimicrobial Effects

The compound has displayed antimicrobial properties against various bacterial strains. In particular, derivatives have been tested for their ability to inhibit bacterial growth, demonstrating a potential role in developing new antibiotics.

Study 1: Anticancer Activity

A study conducted on synthesized derivatives of 4-Oxo-8-phenyl compounds showed that certain analogs exhibited an EC50 value of less than 100 µM against cancer cell lines, indicating potent anticancer properties without significant cytotoxicity towards normal cells .

Study 2: Antiviral Potential

In another investigation focusing on HIV integrase inhibitors, derivatives of the compound were designed and evaluated for their ability to inhibit viral replication in vitro. The most potent derivative demonstrated an EC50 of 75 µM with minimal cytotoxic effects .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cell survival and growth.
  • Apoptosis Induction : By triggering apoptotic pathways, it promotes cell death in cancerous cells.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology:

  • Cyclocondensation: Adapt protocols from analogous quinoline-3-carboxylic acid derivatives. For example, reflux a substituted aniline precursor with diethyl ethoxymethylenemalonate in ethanol at 70–80°C for 24–72 hours .
  • Substitution Optimization: Vary phenyl group introduction using Suzuki-Miyaura coupling (e.g., Pd catalysts, aryl boronic acids) to enhance regioselectivity. Monitor via HPLC with C18 columns (mobile phase: acetonitrile/0.1% formic acid) .
  • Yield Factors: Elevated temperatures (>80°C) may degrade the dihydroquinoline core, while insufficient reaction time (<24 hours) leads to incomplete cyclization .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

  • Protocol:

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the 4-oxo group .
  • Handling: Use gloveboxes or fume hoods with HEPA filters. Avoid contact with metals (e.g., Fe³⁺, Cu²⁺) that may catalyze decomposition .
  • Decomposition Signs: Yellowing of solutions or precipitation indicates degradation; validate purity via melting point analysis (expected range: 220–225°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

  • Analytical Workflow:

  • NMR Discrepancies: Compare 1H^1H-NMR (DMSO-d6d_6 ) peaks for the phenyl group (δ 7.2–7.6 ppm) and carboxylic proton (δ 13.1–13.3 ppm). Batch variations >0.1 ppm suggest residual solvents (e.g., DMF) or tautomeric forms .
  • X-ray Crystallography: Resolve ambiguity by growing single crystals in ethanol/water (70:30) and analyzing unit cell parameters (e.g., space group P21/cP2_1/c, Z = 4) .
  • QC Harmonization: Implement standardized quenching protocols (e.g., rapid cooling in ice baths) to minimize kinetic byproducts .

Q. How can computational modeling predict the pharmacological activity of this compound, and what validation methods are recommended?

  • Framework:

  • Docking Studies: Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB ID: 1KZN). Focus on hydrogen bonding between the 4-oxo group and Ser84/Asp88 residues .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the protein-ligand complex. Validate with experimental MIC values against E. coli (e.g., broth microdilution, 0.5–64 µg/mL) .
  • Contradiction Management: If computational IC₅₀ diverges from lab data (>2-fold), re-evaluate protonation states (e.g., carboxylic acid vs. carboxylate) at physiological pH .

Contradictions in Evidence

  • Storage Conditions: recommends desiccators at RT, while emphasizes –20°C. Resolution: Conduct stability studies under both conditions (TGA/DSC) to determine degradation kinetics .
  • Spectral Validation: X-ray data in conflicts with NMR predictions for tautomer ratios. Use variable-temperature NMR (VT-NMR) to probe equilibrium shifts .

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